

8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Fluoroisoquinoline-5-sulfonamide

Cat. No.: B2933160

[Get Quote](#)

An In-Depth Technical Guide to 8-Fluoroisoquinoline-5-sulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **8-Fluoroisoquinoline-5-sulfonamide**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

8-Fluoroisoquinoline-5-sulfonamide is a heterocyclic aromatic compound. Its structure consists of an isoquinoline ring system, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A sulfonamide group ($-SO_2NH_2$) is attached at the 5-position, and a fluorine atom is substituted at the 8-position.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

[imgur.com](#)

Figure 1. Chemical structure of **8-Fluoroisoquinoline-5-sulfonamide**.

Physicochemical Properties:

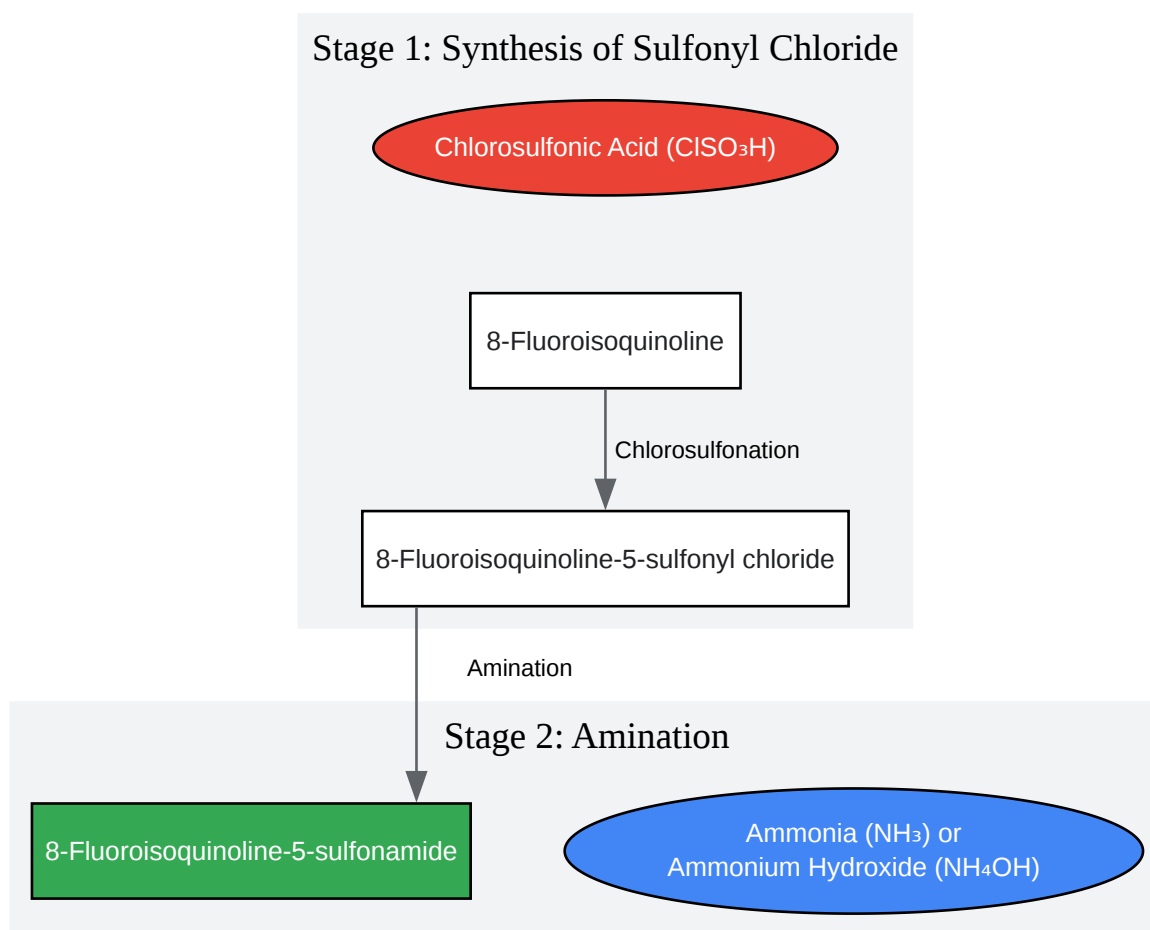
Quantitative data for **8-Fluoroisoquinoline-5-sulfonamide** is not extensively available in public databases. The properties of its immediate precursor, 8-Fluoroisoquinoline-5-sulfonyl chloride, are provided below for reference. The properties for the sulfonamide are estimated based on its structure.

Property	Value (8-Fluoroisoquinoline-5-sulfonamide)	Value (8-Fluoroisoquinoline-5-sulfonyl chloride)
CAS Number	Not available	1897737-67-5[1]
Molecular Formula	C ₉ H ₇ FN ₂ O ₂ S	C ₉ H ₅ ClFNO ₂ S[1]
Molecular Weight	226.23 g/mol	245.66 g/mol [1]
Appearance	Predicted: Solid	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Predicted: 360.5±27.0 °C
Solubility	Data not available	Data not available
pKa	Data not available	Predicted: 1.18±0.14

Synthesis and Experimental Protocols

A definitive, published protocol for the synthesis of **8-Fluoroisoquinoline-5-sulfonamide** is not readily available. However, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. The synthesis would likely proceed in two main stages: the formation of the sulfonyl chloride precursor, followed by its conversion to the sulfonamide.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Diagram 1. Proposed synthesis workflow for **8-Fluoroisoquinoline-5-sulfonamide**.

Experimental Protocol: Synthesis of **8-Fluoroisoquinoline-5-sulfonamide**

This protocol is a general procedure adapted from the synthesis of related quinoline and isoquinoline sulfonamides.[2]

- Step 1: Synthesis of 8-Fluoroisoquinoline-5-sulfonyl chloride
 - Cool an excess of chlorosulfonic acid (e.g., 5-10 equivalents) in an ice bath.
 - Slowly add 8-Fluoroisoquinoline (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- The solid precipitate, 8-Fluoroisoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
- Step 2: Synthesis of **8-Fluoroisoquinoline-5-sulfonamide**
 - Dissolve the crude 8-Fluoroisoquinoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
 - Add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for several hours or until the starting material is consumed.
 - Remove the solvent under reduced pressure.
 - The resulting crude product can be purified by recrystallization or column chromatography to yield pure **8-Fluoroisoquinoline-5-sulfonamide**.

Biological Activity and Mechanism of Action

While specific studies on **8-Fluoroisoquinoline-5-sulfonamide** are limited, the broader classes of sulfonamides and isoquinolines are known to possess significant biological activities.

Potential Biological Activities:

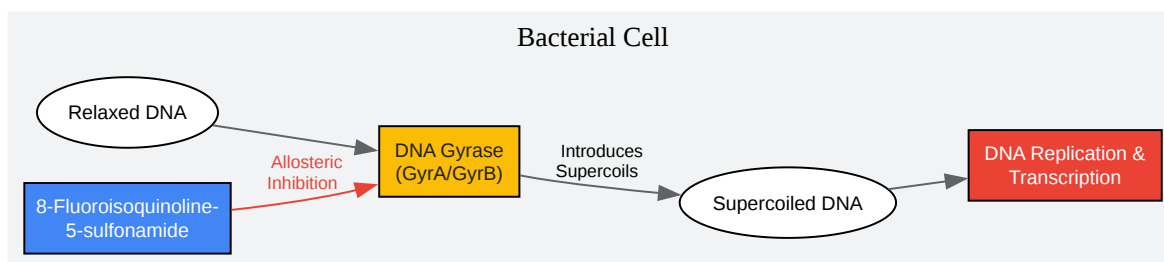
- Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[3] These drugs typically act as bacteriostatic agents. Furthermore, a recent study has identified a novel class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, with activity against fluoroquinolone-resistant bacteria.[4]

- **Anticancer Activity:** Derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide have demonstrated anticancer properties.[2][5] Their mechanism involves the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, BCL-2, and BAX.[5]
- **CNS and Cardiovascular Activity:** Various isoquinoline-sulfonamide derivatives have been explored for their effects on the central nervous system, acting as multi-receptor agents for serotonin and dopamine receptors.[6] Others have been shown to possess vasodilatory and antihypertensive properties.[7]

Potential Mechanisms of Action:

Based on its structural motifs, **8-Fluoroisoquinoline-5-sulfonamide** could act through several mechanisms.

- **Inhibition of Folic Acid Synthesis (Antibacterial):** As a classic sulfonamide, it may act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital component for DNA and RNA synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.
- **Inhibition of DNA Gyrase (Antibacterial):** The isoquinoline sulfonamide scaffold can act as an allosteric inhibitor of DNA gyrase.[4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria. Allosteric inhibition provides a mechanism distinct from classic gyrase inhibitors like fluoroquinolones.



[Click to download full resolution via product page](#)

Diagram 2. Potential mechanism of action via DNA Gyrase inhibition.

Quantitative Bioactivity Data

Specific quantitative bioactivity data, such as IC₅₀ or K_i values, for **8-Fluoroisoquinoline-5-sulfonamide** are not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the potential potency range for different biological activities.

Bioactivity of Related Quinoline/Isoquinoline Sulfonamides:

Compound Class/Derivative	Target/Assay	Activity Metric	Value	Reference
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide	Human cancer cell lines (C-32, MDA-MB-231, A549)	IC ₅₀	~13-28 μM	[2]
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives	Vasodilation in canine arteries	In vivo assay	Potent	[7]
Arylpiperazinyl-alkyl isoquinoline-sulfonamides	5-HT _{2a/5-HT₇/D₂/D₃/D₄ receptors}	Antagonistic	Not specified	[6]

Note: This data is for related but structurally distinct molecules and should be interpreted with caution.

Summary and Future Directions

8-Fluoroisoquinoline-5-sulfonamide is a compound of interest due to its hybrid structure, combining the well-established sulfonamide pharmacophore with the versatile isoquinoline

scaffold. While specific experimental data for this molecule is sparse, the known biological activities of its parent classes suggest its potential as a lead compound for developing new antibacterial, anticancer, or CNS-active agents.

Future research should focus on:

- Developing and optimizing a reliable synthetic route.
- Screening the compound against a panel of bacterial strains, cancer cell lines, and relevant enzyme targets (e.g., DNA gyrase, DHPS, protein kinases).
- Determining quantitative bioactivity metrics (IC₅₀, MIC) and elucidating its precise mechanism(s) of action.
- Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1897737-67-5[8-Fluoroisoquinoline-5-sulfonyl chloride]BLD Pharm [bldpharm.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Fluoroisoquinoline-5-sulfonamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2933160#8-fluoroisoquinoline-5-sulfonamide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com